molecular formula C15H18N2OS B2364053 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide CAS No. 1706081-06-2

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide

Cat. No. B2364053
CAS RN: 1706081-06-2
M. Wt: 274.38
InChI Key: IQMBXPAWTZSLMW-UHFFFAOYSA-N
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Description

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is attached to a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a pivalamide group .


Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts. For example, magnesium oxide nanoparticles have been used in the synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as X-ray crystallography . The structure is often confirmed using spectroscopic methods such as FT-IR, 1 H-NMR, and 13 C-NMR .


Chemical Reactions Analysis

The chemical reactions involving such compounds often involve cycloaddition reactions . These reactions can lead to the formation of new compounds with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the boiling point can be predicted . The compound’s solubility, density, and other properties can also be predicted .

Scientific Research Applications

Molecular Structure Analysis

Compounds with structural motifs similar to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide, such as N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide, have been analyzed for their molecular structures, showcasing the importance of such molecules in understanding intramolecular interactions and molecular conformations. The molecular structure analysis reveals insights into the stabilization mechanisms through hydrogen bonding, contributing to the field of crystallography and molecular design (Atalay et al., 2016).

Drug Discovery and Development

The structural features of compounds related to this compound have been explored in the discovery and development of new drugs. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as potent histone deacetylase inhibitors with significant anticancer activities, highlighting the potential of such molecules in therapeutic applications (Zhou et al., 2008).

Synthesis and Chemical Analysis

Research on structurally similar compounds has also focused on synthesis methodologies and chemical analysis, such as the study of nonaqueous capillary electrophoresis for separating related substances. This emphasizes the role of such compounds in advancing analytical chemistry techniques for quality control and purity assessment of pharmaceuticals (Ye et al., 2012).

Catalytic and Sorption Properties

Studies on heterometallic coordination polymers assembled from trigonal trinuclear blocks and polypyridine spacers, including structures analogous to this compound, have uncovered their potential in catalysis and sorption. These materials exhibit remarkable topological diversity and functionality, which could be harnessed for environmental and industrial applications (Sotnik et al., 2015).

Antimycobacterial Activity

The exploration of substituted isosteres of pyridine and pyrazinecarboxylic acids demonstrates the potential antimycobacterial activity of compounds with similar structural frameworks to this compound. Such studies contribute valuable information to the development of new treatments for tuberculosis and related diseases (Gezginci et al., 1998).

Safety and Hazards

The safety and hazards associated with such compounds can vary depending on their structure and the specific functional groups they contain. Some compounds may be classified as acute toxic .

Future Directions

The development of new drugs often involves the synthesis of novel compounds and the evaluation of their biological activities . Therefore, future research could focus on synthesizing new derivatives of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide” and evaluating their potential as therapeutic agents .

properties

IUPAC Name

2,2-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-8-11-6-13(9-16-7-11)12-4-5-19-10-12/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBXPAWTZSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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